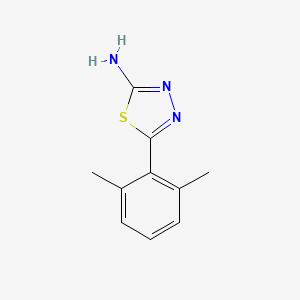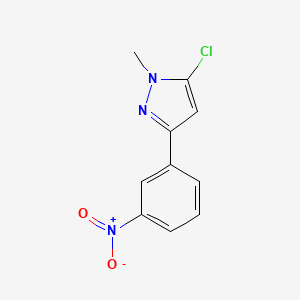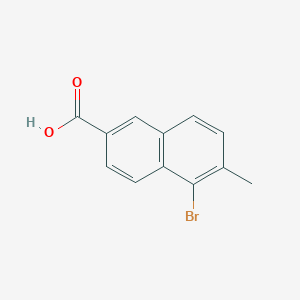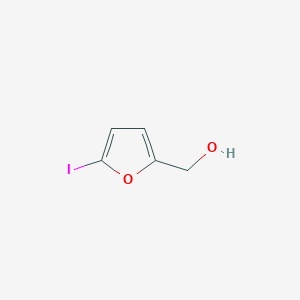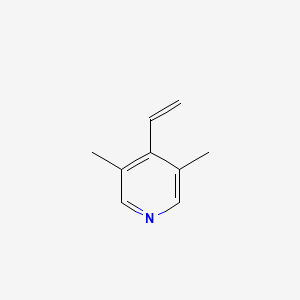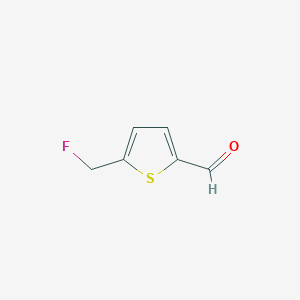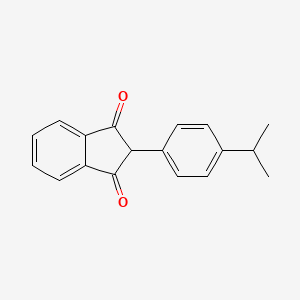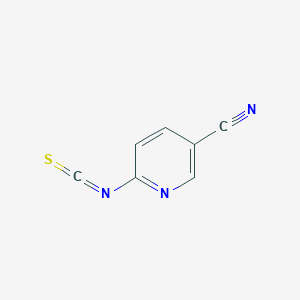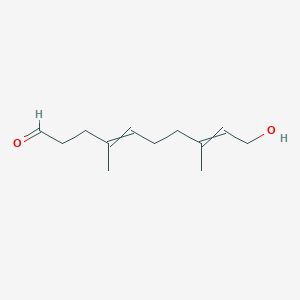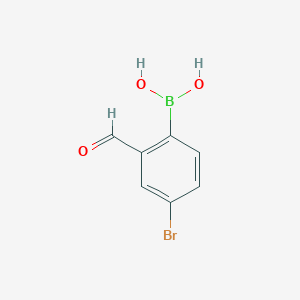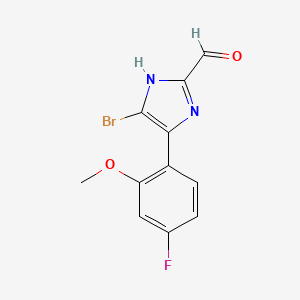
5-Bromo-4-(4-fluoro-2-methoxyphenyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD33022663 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022663 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Hydrothermal Synthesis: This method involves reacting the precursor materials in a high-pressure, high-temperature aqueous environment.
Solid-State Ion Exchange: This technique involves exchanging ions in a solid matrix, often using heat to facilitate the process.
Liquid Phase Ion Exchange: In this method, ions are exchanged in a liquid medium, typically at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of MFCD33022663 often employs large-scale hydrothermal synthesis due to its efficiency and ability to produce high yields. This method is favored for its relatively lower reaction temperature, shorter reaction time, and higher carbonization yield .
Analyse Chemischer Reaktionen
Types of Reactions
MFCD33022663 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like hydrogen or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
MFCD33022663 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which MFCD33022663 exerts its effects involves several molecular targets and pathways. It often interacts with specific enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain signaling pathways, leading to changes in cellular behavior .
Eigenschaften
Molekularformel |
C11H8BrFN2O2 |
|---|---|
Molekulargewicht |
299.10 g/mol |
IUPAC-Name |
5-bromo-4-(4-fluoro-2-methoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O2/c1-17-8-4-6(13)2-3-7(8)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
CXLMWECHPICYFC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)F)C2=C(NC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


